Parkinson's disease: Adenosine A2A receptor antagonists, some of which are based on the purine-2,6-dione scaffold, have shown promise in treating Parkinson's disease. [, ]
Cognitive Enhancement: Adenosine A1 receptor antagonists, also represented by some purine-2,6-dione derivatives, have shown potential in improving cognitive function. []
Anti-inflammatory Activity: Myeloperoxidase (MPO) inhibitors, some of which are based on the purine-2,6-dione structure, have shown promise as anti-inflammatory agents. []
Anticancer Activity: Some purine-2,6-dione derivatives have exhibited anticancer activity by inhibiting cyclin-dependent kinases (CDKs). [, ]
Synthesis Analysis
Nucleophilic substitution: This is often used to introduce substituents at the 8-position of the purine ring. [, ]
Alkylation: This is used to introduce substituents at the 1-, 3-, and 7-positions of the purine ring. [, ]
Cyclodehydration: This reaction is employed to form fused heterocyclic rings onto the purine-2,6-dione scaffold, as seen in the synthesis of thiazolo[2,3-f]purine-2,4-diones. []
Chemical Reactions Analysis
Oxidation: The oxidation of purine-2,6-diones can lead to the formation of uric acid derivatives, which can have distinct biological activities. []
Mechanism of Action
Adenosine receptor antagonists, like KW-6002 and ASP5854, exert their effects by competitively binding to adenosine receptors, thereby blocking the actions of adenosine. [, ]
Cyclin-dependent kinase inhibitors, such as olomoucine analogs, interfere with the cell cycle progression by inhibiting CDKs, ultimately leading to cell cycle arrest and apoptosis. []
Myeloperoxidase inhibitors, like the ones identified in [], prevent the formation of reactive oxygen species by targeting MPO, thereby reducing oxidative stress and inflammation.
Applications
Parkinson's disease: A2A receptor antagonists like istradefylline are being used clinically to manage motor fluctuations in Parkinson's disease. [, ]
Cognitive disorders: A1 receptor antagonists are being explored for their potential in treating cognitive impairment associated with Alzheimer's disease and other neurological disorders. []
Inflammatory diseases: MPO inhibitors are being investigated for treating inflammatory conditions like atherosclerosis, rheumatoid arthritis, and inflammatory bowel disease. []
Cancer: CDK inhibitors are being developed as anticancer agents for various cancers, including breast cancer. [, ]
Related Compounds
Compound Description: Linagliptin, chemically known as 8-(3R-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione, is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. [] Its primary mechanism of action involves prolonging the activity of incretin hormones, ultimately leading to improved blood sugar control.
8-Bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Compound Description: This compound serves as a common starting material for synthesizing various substituted purine-2,6-diones. [] The bromine atom at the 8-position acts as a leaving group, allowing for the introduction of diverse substituents via nucleophilic substitution reactions.
Compound Description: This compound is an intermediate in the synthesis of 1-benzyl-substituted purine-2,6-diones using the thietanyl protecting group. [] The thietanyl group protects the N7 position during the synthesis, allowing for selective modifications at other positions of the purine ring.
Compound Description: This compound is another synthetic intermediate derived from 1-benzyl-8-bromo-3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione. [] The oxidation of the thietanyl group to its dioxo form facilitates its removal in later steps, leading to the target 1-benzyl-substituted purine-2,6-diones.
Compound Description: This group of compounds represents a series of intermediates where various amines have been introduced at the 8-position of the purine ring. [] The thietanyl protecting group is still present, and further modifications and deprotection steps are required to achieve the desired final compounds.
Compound Description: This set of compounds represents a class of purine-2,6-diones synthesized using the thietanyl protecting group strategy. [] They feature various alkyl substituents at the N1 position while having an amino group at the 8-position.
ASP5854
Compound Description: ASP5854, chemically known as 5-[5-amino-3-(4-fluorophenyl)pyrazin-2-yl]-1-isopropylpyridine-2(1H)-one, acts as a potent dual antagonist of both adenosine A1 and A2A receptors. [] This compound has shown promising results in animal models of Parkinson's disease and cognitive impairment.
Compound Description: Also known as Istradefylline, KW-6002 is a selective antagonist for adenosine A2A receptors. [, ] It has been investigated for its potential in treating Parkinson's disease due to its ability to improve motor function.
Compound Description: This group of compounds represents a series of Olomoucine analogs designed and synthesized as potential anticancer agents. [] These compounds feature a substituted acetamide moiety attached to the purine-2,6-dione core via a sulfur linker at the 8-position.
Compound Description: This group of compounds, also designed as Olomoucine analogs with potential anticancer activity, features a phenacyl sulfide moiety attached to the 8-position of the purine-2,6-dione core. [] Variations exist in the substituents on the phenyl ring and the N1 position.
Compound Description: This group of compounds, synthesized from the previously mentioned Olomoucine analogs, represents a distinct class of thiazolo[2,3-f]purine-2,4-diones. [] They were evaluated for their anticancer activity and showed promising results against the MCF-7 breast cancer cell line.
Compound Description: This compound, a xanthine phosphodiesterase V inhibitor, has two distinct polymorphic forms. [] Polymorphs are different crystalline structures of the same molecule, which can affect the compound's physical properties, such as solubility and stability, ultimately impacting its pharmaceutical application.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.